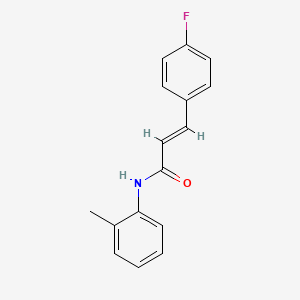

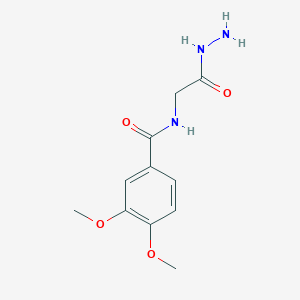

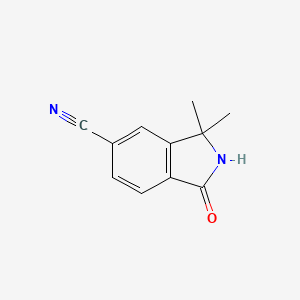

![molecular formula C18H18N4O3S2 B2885299 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251708-26-5](/img/structure/B2885299.png)

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of hybrid antimicrobial that combines the effect of two or more agents . It is synthesized from derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . The molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

科学的研究の応用

Synthesis and Structural Characterization

The compound is synthesized through a series of chemical reactions involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to the formation of pyridine derivatives with potential antimicrobial activity. These derivatives are further modified by condensation with piperazine and dichloropiperazine to obtain the final compounds. The structural elucidation of these compounds is achieved using spectral studies such as IR, 1H NMR, and Mass spectra, establishing their chemical composition and confirming their successful synthesis (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Applications

A significant area of research for this compound and its derivatives is their antimicrobial activity. Studies have shown that these compounds exhibit variable and modest activity against strains of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections. The antimicrobial efficacy is evaluated through in vitro screenings, demonstrating the compound's role in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity

Research into the antiproliferative effects of similar compounds, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has identified them as new chemotypes against Mycobacterium tuberculosis. This indicates a promising direction for developing novel anti-tubercular agents. Compounds within this class have shown low cytotoxicity and considerable therapeutic indices, suggesting their potential in treating tuberculosis with minimal side effects (Pancholia et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets and induce changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as an environmentally friendly solvent can affect the synthesis of similar compounds . .

特性

IUPAC Name |

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-27(24,25)15-7-4-6-14-16(15)20-18(26-14)22-11-9-21(10-12-22)17(23)13-5-2-3-8-19-13/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBGZEBSENOPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

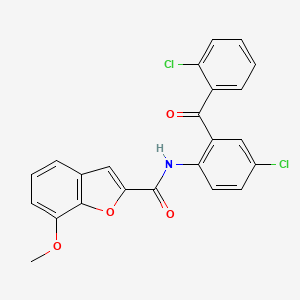

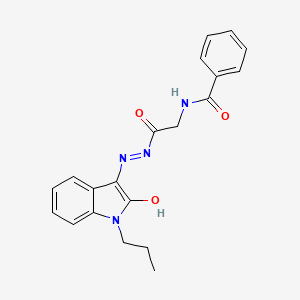

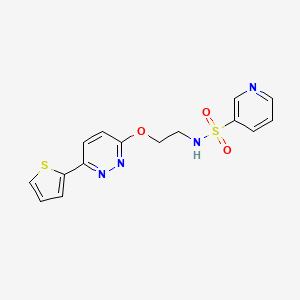

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2885222.png)

![3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2885226.png)